molecular formula C22H22N2O4S B7719600 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Cat. No. B7719600
M. Wt: 410.5 g/mol
InChI Key: VCTCCKNUGCTDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It is commonly known as Diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Physiologically, it has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide in lab experiments is its well-established mechanism of action and pharmacokinetics. It has been extensively studied and is widely available, making it a convenient choice for researchers. However, one limitation is that it can have off-target effects on other enzymes and receptors, leading to potential side effects and complications.

Future Directions

There are several future directions for research on 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide. One area of interest is its potential use in cancer treatment. Studies have shown that it has antitumor properties and may be effective in treating a variety of cancers. Another area of interest is its potential use in infectious disease treatment. It has been shown to have antimicrobial properties and may be effective in treating bacterial and viral infections. Additionally, there is ongoing research on developing new formulations and delivery methods for this compound to improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with ethylamine and sodium hydroxide to form 2-methyl-N-ethylbenzamide. Finally, the compound is reacted with 3,4-dichlorobenzenesulfonyl chloride to form this compound.

Scientific Research Applications

5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. In addition, it has been shown to have antitumor and antimicrobial properties, making it a potential candidate for cancer and infectious disease treatments.

properties

IUPAC Name

N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-23-22(25)19-15-18(14-13-16(19)2)29(26,27)24-20-11-7-8-12-21(20)28-17-9-5-4-6-10-17/h4-15,24H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTCCKNUGCTDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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